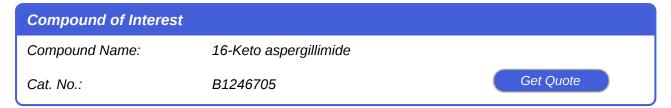


Unveiling 16-Keto Aspergillimide: A Technical Overview of its Discovery and Isolation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of **16-Keto aspergillimide**, a notable anthelmintic agent. While the initial query suggested its origin from Aspergillus japonicus, extensive literature review clarifies that this compound was, in fact, isolated from the fungal strain Aspergillus sp. IMI 337664. This document will synthesize the publicly available data, detail generalized experimental protocols relevant to the isolation of fungal secondary metabolites, and present this information in a structured format for ease of comparison and understanding.

Core Data Presentation

The following table summarizes the key quantitative and qualitative data available for **16-Keto aspergillimide**, also known by its synonym SB202327. It is important to note that detailed quantitative data such as fermentation yield and purity are not publicly available and are likely contained within the primary research publication.



Parameter	Data	Reference
Compound Name	16-Keto aspergillimide	[1]
Synonym	SB202327	[1]
Source Organism	Aspergillus sp. IMI 337664	[1]
Molecular Formula	C20H27N3O4	[2]
Molecular Weight	373.45 g/mol	[2]
Biological Activity	Anthelmintic	[1]
Primary Publication	Banks, R. M., et al. (1997). Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides. The Journal of Antibiotics, 50(10), 840-846.	[1]

Experimental Protocols

Due to the inaccessibility of the full text of the primary research article by Banks et al. (1997), the specific, detailed experimental protocols for the fermentation, extraction, and purification of **16-Keto aspergillimide** cannot be provided. However, a generalized methodology typically employed for the isolation of secondary metabolites from fungal cultures is outlined below. This protocol is based on established practices in natural product chemistry.[3][4][5]

Fungal Fermentation

- Culture Initiation: A pure culture of Aspergillus sp. IMI 337664 is initiated from a stock culture
 onto a suitable agar medium, such as Potato Dextrose Agar (PDA), and incubated until
 sufficient sporulation is observed.
- Seed Culture: Spores are harvested and used to inoculate a liquid seed medium in a shake flask. The seed culture is incubated to allow for mycelial growth.
- Production Culture: The seed culture is then transferred to a larger volume production medium. The composition of this medium is critical for the optimal production of secondary



metabolites and is often determined through media screening and optimization experiments. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of **16-Keto aspergillimide**.

Extraction of Secondary Metabolites

- Harvesting: After the fermentation period, the fungal biomass (mycelia) is separated from the culture broth by filtration or centrifugation.
- Mycelial Extraction: The mycelia are typically extracted with a polar organic solvent such as methanol or acetone to extract intracellular metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Broth Extraction: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent, commonly ethyl acetate, to recover extracellular metabolites. The organic phase is then concentrated to dryness.

Purification of 16-Keto Aspergillimide

The crude extracts from both the mycelia and the broth are then subjected to a series of chromatographic techniques to isolate the target compound.

- Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography over a stationary phase like silica gel, eluting with a gradient of solvents of increasing polarity.
- Further Purification: Fractions showing the desired biological activity (in this case, anthelmintic activity) are then further purified using techniques such as High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase.
- Final Purity Check: The purity of the isolated 16-Keto aspergillimide is assessed by analytical HPLC and its structure is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

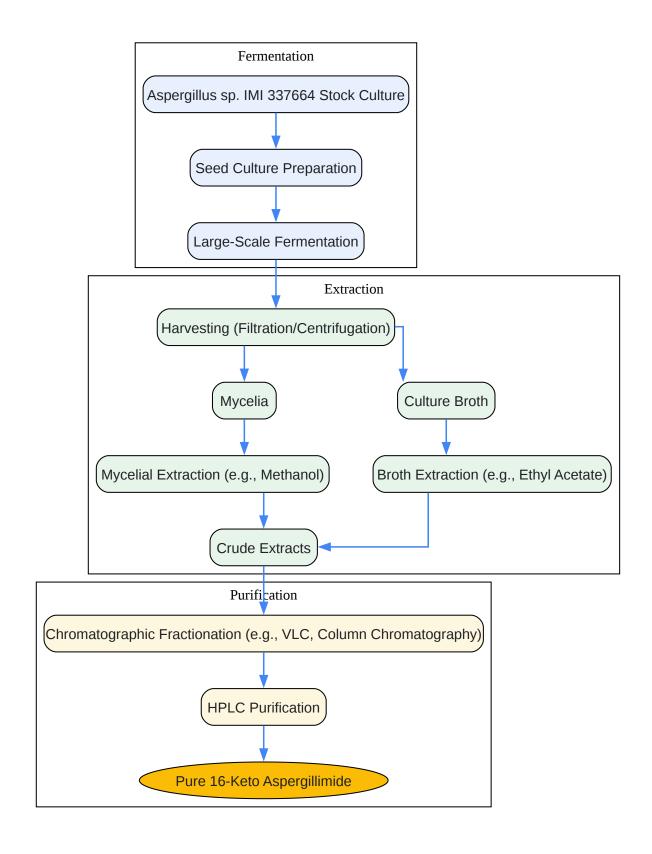
Visualizations



Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of a fungal secondary metabolite like **16-Keto aspergillimide**.





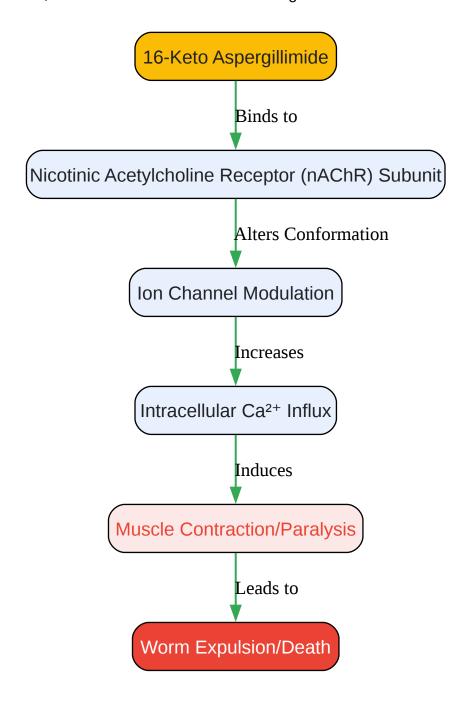
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Generalized workflow for the isolation of **16-Keto aspergillimide**.



Hypothetical Signaling Pathway for Anthelmintic Activity

Information regarding the specific signaling pathways affected by **16-Keto aspergillimide** is not available in the public domain. The following diagram represents a hypothetical signaling pathway that could be involved in the anthelmintic mode of action, targeting neuromuscular function in helminths, a common mechanism for such agents.



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